Ethyl 5-methylnicotinate
Overview
Description
Ethyl 5-methylnicotinate, also known as 5-methylnicotinate ethyl ester, is a derivative of nicotinic acid, an essential nutrient. It is an organic compound that has been studied for its potential applications in a variety of scientific research experiments and laboratory experiments. The structure of this compound consists of a methyl group attached to the nitrogen atom of the nicotinic acid. This compound is a white crystalline solid with a melting point of 86°C and a boiling point of 140°C. It is soluble in water and other organic solvents.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 5-methylnicotinate plays a crucial role in the synthesis of various pharmaceutical compounds. For instance, its derivatives such as ethyl 6-chloro-5-cyano-2-methylnicotinate have been utilized in the preparation of P2Y12 antagonists, which are significant for clinical development. The development of efficient synthetic routes for these compounds has enabled the production of large quantities necessary for clinical trials and therapeutic applications (Bell et al., 2012). Additionally, the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involves the coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, highlighting its importance in pharmaceutical synthesis (Andersen et al., 2013).
Chemical and Biological Stability
The stability of this compound derivatives in various conditions is also a significant area of research. Studies have examined the stability of similar compounds like methylnicotinate in aqueous solutions, which is vital for their use in clinical applications. For instance, the stability of methylnicotinate solutions used in the 'niacin patch test' has been investigated, demonstrating its chemical and biological stability (Ross & Katzman, 2008).
Supramolecular Chemistry
This compound derivatives are also explored in the field of supramolecular chemistry. A study synthesized a novel pyridone-based phthalimide fleximer, namely ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate. The supramolecular self-assembly and noncovalent interactions of this compound were thoroughly investigated, revealing insights into its flexible motif and potential applications in supramolecular frameworks (Dowarah et al., 2022).
Analytical Chemistry
In analytical chemistry, derivatives of this compound are utilized in chromatographic methods. For example, the separation and determination of compounds like ethyl 5-fluoronicotinate have been achieved using high-performance liquid chromatography (HPLC), demonstrating the utility of these derivatives in precise analytical procedures (Hu Bao-xiang, 2005).
Mechanism of Action
Target of Action
Ethyl 5-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, leading to peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .
Biochemical Pathways
It is known that the metabolism of similar compounds, such as ethanol, involves at least three distinct enzymatic pathways . These pathways include the alcohol dehydrogenase (ADH) pathway, the microsomal ethanol oxidizing system (MEOS), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (FAEE) synthase .
Pharmacokinetics
Similar compounds like methyl nicotinate are known to be absorbed following topical administration
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as Methyl nicotinate, act as peripheral vasodilators enhancing local blood flow at the site of application . This suggests that Ethyl 5-methylnicotinate may interact with enzymes, proteins, and other biomolecules involved in vasodilation and blood flow regulation.
Cellular Effects
Based on the effects of similar compounds, it can be hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds like Methyl nicotinate are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models
Metabolic Pathways
Similar compounds like ethanol are metabolized through complex catabolic pathways . This suggests that this compound may be involved in similar metabolic pathways, interacting with various enzymes or cofactors.
Transport and Distribution
Similar compounds like Methyl nicotinate are known to act as peripheral vasodilators, suggesting that this compound may be transported and distributed in a similar manner .
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that this compound may have a specific subcellular localization that affects its activity or function.
properties
IUPAC Name |
ethyl 5-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKEUKISVVXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463648 | |
Record name | Ethyl 5-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20826-02-2 | |
Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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